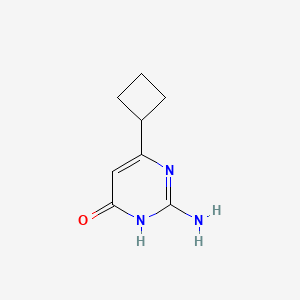

2-Amino-6-cyclobutylpyrimidin-4-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-cyclobutylpyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 2, a cyclobutyl group at position 6, and a hydroxyl group at position 4. It has a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclobutylpyrimidin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with cyclobutylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent-free condition at elevated temperatures (80-90°C) to facilitate the nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclobutylpyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-Amino-6-cyclobutylpyrimidin-4-OL has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclobutylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-6-cyclobutylpyrimidin-4-OL.

2-Amino-4,6-dimethoxypyrimidine: Another pyrimidine derivative with different substituents.

2-Aminopyrimidine: A simpler analog with only an amino group at position 2.

Uniqueness

This compound is unique due to the presence of the cyclobutyl group at position 6, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other pyrimidine derivatives .

Biological Activity

2-Amino-6-cyclobutylpyrimidin-4-OL is a heterocyclic organic compound belonging to the aminopyrimidine class. Its structure features a pyrimidine ring with an amino group at the 2-position, a cyclobutyl substituent at the 6-position, and a hydroxyl group at the 4-position. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The ability to modify its structure enhances its potential applications in drug development and synthesis of complex heterocyclic compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that it may act as an enzyme inhibitor or receptor modulator, impacting processes such as DNA replication and repair. This mechanism is particularly relevant in cancer therapy, where inhibiting cellular proliferation is crucial .

Biological Activities

This compound exhibits several notable biological activities:

- Antitrypanosomal Activity : The compound has shown effectiveness against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. It disrupts essential biochemical pathways in the pathogen, leading to growth inhibition.

- Antiplasmodial Activity : It also inhibits the growth of Plasmodium falciparum, responsible for malaria, by targeting metabolic processes critical for the parasite's survival .

- Anti-inflammatory Effects : The compound modulates inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Inhibition of Enzymes : Research demonstrated that this compound inhibits key enzymes involved in disease pathways, which could lead to new therapeutic strategies against infections and cancers .

- Toxicity Profiles : Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, understanding its safety profile is essential for further development. Predictions indicate moderate toxicity levels that warrant careful evaluation during clinical trials .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds was conducted:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Aminopyrimidine | 5001-64-5 | Basic structure; lacks cyclobutyl |

| 2-(Aminomethyl)pyrimidine oxalate | 866625-10-7 | Contains oxalate; different functional group |

| 2-Amino-6-cyclopropylpyrimidin-4-ol | 7038-75-7 | Cyclopropyl instead of cyclobutyl |

| 2-Amino-6-methylpyrimidin-4-ol | 5734-66-7 | Methyl substituent; different biological activity |

The distinct cyclobutyl group and hydroxyl functionality of this compound enhance its solubility and reactivity compared to other similar compounds, potentially increasing its therapeutic efficacy .

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-amino-4-cyclobutyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O/c9-8-10-6(4-7(12)11-8)5-2-1-3-5/h4-5H,1-3H2,(H3,9,10,11,12) |

InChI Key |

DPODJNAGSYHJMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC(=O)NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.